Compound Description: This compound is an analogue of nifedipine, a calcium channel blocker. It was subjected to saponification experiments, leading to the isolation of unexpected degradation products .
Compound Description: Nifedipine is a well-known calcium channel blocker widely used in treating hypertension and angina pectoris 5, 17, 25. It serves as a reference compound for comparing the activity and properties of newly synthesized dihydropyridine derivatives.
Compound Description: This compound is an unexpected degradation product identified during the saponification experiments of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate . Its formation suggests a complex degradation pathway involving ring-opening and rearrangement reactions.
Compound Description: This is another unexpected degradation product isolated from the saponification experiments of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate . Its structure suggests a multi-step degradation pathway involving ring-opening, rearrangement, and subsequent cyclization reactions.
Compound Description: This compound is the third unexpected degradation product identified from the saponification experiments of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate . It highlights the susceptibility of the dihydropyridine ring to undergo ring-opening and rearrangement reactions under specific conditions.
Compound Description: This series of compounds represents permanently charged chiral 1,4-dihydropyridine derivatives designed as molecular probes for L-type calcium channels . They were synthesized with varying alkyl linker lengths, with the eight-carbon linker exhibiting optimal L-type Ca2+ channel blocking activity.
(R)-(-) and (S)-(+)-1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid
Compound Description: These are chiral precursors used in the synthesis of permanently charged dihydropyridine derivatives 1, 2. These enantiomers represent key building blocks in exploring the structure-activity relationships and stereoselectivity of 1,4-dihydropyridine-based calcium channel modulators.
Compound Description: This compound, synthesized in both (S)-(+)- and (R)-(-)-enantiomeric forms, shows antihypertensive activity. Pharmacological investigations revealed that the (4S)-(+)-enantiomer exhibits higher potency in spontaneously hypertensive rats and in binding assays 2, 8.
Compound Description: Manidipine, a calcium channel blocker, exhibits potent antihypertensive activity. Its synthesis and pharmacological evaluation demonstrate that the (S)-(+)-enantiomer is significantly more potent than its (R)-(-)-counterpart .
Compound Description: NKY-722 is a water-soluble dihydropyridine derivative exhibiting potent, slow-onset, and long-lasting antihypertensive activity. Its pharmacological profile is attributed to its vasodilatory action, which is more pronounced in spontaneously hypertensive rats than in normotensive rats 4, 6, 7.
Compound Description: MN9202 is a dihydropyridine derivative demonstrating protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits 10, 13. This protective effect is linked to its ability to decrease blood creatine kinase and lactate dehydrogenase levels, improve blood pressure, and enhance survival rates.
Compound Description: TC-81 is a potent, long-lasting, slow-onset antihypertensive agent, showing greater potency by oral administration compared to intravenous administration 9, 12, 19. Its mechanism of action involves calcium channel blocking activity, and it demonstrates good absorption from the gastrointestinal tract.
Compound Description: This compound, with its elucidated structure, belongs to the 1,4-dihydropyridine family and incorporates a nitrooxy group in the ester side chain . The nitrooxy group is known to have potential biological activities, including acting as a nitric oxide donor.
Compound Description: KW-3049 is a new calcium antagonist showing significant antihypertensive activity in spontaneously hypertensive rats. Its effectiveness in suppressing blood pressure increases and potentially reducing cardiac hypertrophy suggests its potential clinical use as an antihypertensive drug .
Compound Description: This compound is a potent calcium antagonist that exists as stereo- and optical isomers with varying antihypertensive activities. The (+)-alpha-isomer, (S)-(S)-1, demonstrates the most potent hypotensive effect, highlighting the significance of stereochemistry in its pharmacological activity .
Compound Description: FRC-8653 is a new dihydropyridine derivative with calcium antagonist and vascular effects. It inhibits calcium influx via dihydropyridine-sensitive calcium channels, leading to vasodilation. Its vascular effects are characterized by a slow onset and long duration of action 16, 20.
Compound Description: Nitrendipine, an asymmetrically substituted 1,4-dihydropyridine derivative, exhibits superior coronary vasodilating and antihypertensive activities compared to its symmetrically substituted counterparts . It highlights the importance of structural asymmetry in enhancing the pharmacological properties within this class of compounds.
Compound Description: Niludipine, another 1,4-dihydropyridine derivative, exhibits potent vasodilating activity, primarily attributed to the specific ester side chains and the meta-nitrophenyl substituent . It emphasizes the structure-activity relationships within this class, where even minor modifications can significantly influence pharmacological activity.
Compound Description: This series explores the impact of increasing the steric bulk of the esterification groups on the overall conformation of the molecule . This study provides insight into how the size and branching of ester substituents influence the three-dimensional shape and potentially the pharmacological interactions of these calcium antagonists.
Compound Description: This compound, with its crystallographically determined structure, reveals a flattened-boat conformation of the dihydropyridine ring and a specific orientation of the nitrophenyl group relative to the ring . This information provides valuable insights into the three-dimensional shape and potential interactions of this class of compounds with their biological targets.
Compound Description: FRC-8411 is a novel dihydropyridine derivative that exhibits potent and long-lasting antihypertensive effects. It is a calcium channel blocker with a gradual onset of action and has shown effectiveness in various animal models of hypertension 18, 21.
Compound Description: This radiolabeled analogue of CV-4093 is used to study its metabolism and distribution in animals . This approach helps understand the pharmacokinetic properties of this class of calcium channel blockers, providing insights into their absorption, distribution, metabolism, and excretion profiles.
Compound Description: CV-159, a novel dihydropyridine derivative, demonstrates cardiovascular effects, including decreasing blood pressure, reducing total peripheral resistance, and increasing coronary flow. Its long-lasting effect on coronary flow suggests potential applications in treating cardiovascular diseases .
Compound Description: This compound represents a chiral 1,4-dihydropyridine derivative with a nitrooxy group incorporated into one of the ester side chains . The synthesis and configurational assignment of its enantiomers provide insights into the structure-activity relationships and the potential for developing enantioselective calcium channel modulators.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.